3,3,3-Trifluoro-1-(4-chlorophenyl)-2-propylamine
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Overview
Description
3,3,3-Trifluoro-1-(4-chlorophenyl)-2-propylamine is an organic compound characterized by the presence of trifluoromethyl and chlorophenyl groups attached to a propylamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,3-Trifluoro-1-(4-chlorophenyl)-2-propylamine typically involves the introduction of trifluoromethyl and chlorophenyl groups onto a propylamine scaffold. One common method includes the use of trifluoromethylation reagents such as Togni’s reagent or Langlois reagent. The reaction conditions often involve mild temperatures and the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reagents and conditions as in laboratory settings. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
3,3,3-Trifluoro-1-(4-chlorophenyl)-2-propylamine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces amines or alcohols .
Scientific Research Applications
3,3,3-Trifluoro-1-(4-chlorophenyl)-2-propylamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 3,3,3-Trifluoro-1-(4-chlorophenyl)-2-propylamine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to enzymes or receptors. This binding can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3,3,3-Trifluoro-1-propyne
- 3,3,3-Trifluoro-1-(4-fluorophenyl)propan-1-amine
- 1-(4-Chlorophenyl)-3,3,3-trifluoro-1-propanamine
Uniqueness
3,3,3-Trifluoro-1-(4-chlorophenyl)-2-propylamine is unique due to the presence of both trifluoromethyl and chlorophenyl groups, which confer distinct chemical and biological properties. These groups enhance the compound’s stability, lipophilicity, and potential for diverse chemical reactions, making it a valuable intermediate in various applications .
Properties
IUPAC Name |
3-(4-chlorophenyl)-1,1,1-trifluoropropan-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClF3N/c10-7-3-1-6(2-4-7)5-8(14)9(11,12)13/h1-4,8H,5,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBMZKLDWSOWUMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(F)(F)F)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClF3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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